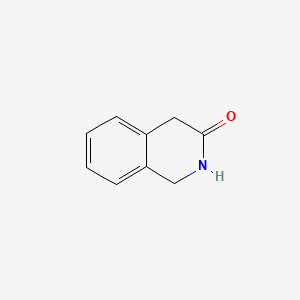

1,4-Dihydro-3(2H)-isoquinolinone

Description

The exact mass of the compound 1,4-Dihydro-3(2H)-isoquinolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dihydro-3(2H)-isoquinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydro-3(2H)-isoquinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZGPQCRWVOGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179072 | |

| Record name | 1,4-Dihydro-2H-isoquinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24331-94-0 | |

| Record name | 1,4-Dihydro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24331-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-3(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24331-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-2H-isoquinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-2H-isoquinolin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dihydro-3(2H)-isoquinolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2N73Z6PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1,4-Dihydro-3(2H)-isoquinolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 1,4-dihydro-3(2H)-isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged" structure, capable of interacting with a diverse range of biological targets. This technical guide provides an in-depth exploration of the 1,4-dihydro-3(2H)-isoquinolinone scaffold, delving into its synthesis, diverse biological activities, and applications in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their therapeutic programs.

Introduction: The Rise of a Privileged Scaffold

The isoquinoline nucleus is a recurring motif in a vast number of naturally occurring alkaloids and synthetic compounds with profound pharmacological importance.[1][2] Within this family, the 1,4-dihydro-3(2H)-isoquinolinone scaffold has emerged as a particularly valuable framework in medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for the presentation of functional groups, enabling precise interactions with biological macromolecules. This inherent structural preorganization, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity.

The significance of this scaffold is underscored by its presence in numerous compounds exhibiting a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3] This guide will provide a comprehensive overview of the key aspects of 1,4-dihydro-3(2H)-isoquinolinone chemistry and pharmacology, offering insights into its synthesis, mechanism of action, and therapeutic potential.

Synthetic Strategies: Constructing the Core

The construction of the 1,4-dihydro-3(2H)-isoquinolinone scaffold can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Bischler-Napieralski Reaction

One of the most established methods for the synthesis of 3,4-dihydroisoquinolines, which are precursors to the desired isoquinolinones, is the Bischler-Napieralski reaction.[1][4][5] This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1][4] The resulting 3,4-dihydroisoquinoline can then be further manipulated to yield the 1,4-dihydro-3(2H)-isoquinolinone core.

The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[4]

Experimental Protocol: Bischler-Napieralski Cyclization

A general procedure for the Bischler-Napieralski reaction is as follows:

-

Amide Formation: A substituted β-phenylethylamine is acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or toluene) to afford the corresponding β-phenylethylamide.

-

Cyclization: The purified β-phenylethylamide is dissolved in a suitable solvent (e.g., acetonitrile or toluene). A dehydrating agent, such as phosphoryl chloride (POCl₃), is added dropwise at 0 °C.

-

Reaction Progression: The reaction mixture is then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of ice water. The mixture is then basified with an aqueous solution of sodium or potassium hydroxide.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline derivative.

Modern and Greener Synthetic Methodologies

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of novel approaches for the construction of the isoquinolinone scaffold that offer advantages such as milder reaction conditions, higher yields, and the use of less hazardous reagents.

Microwave irradiation has been successfully employed to accelerate the synthesis of isoquinolinones. For instance, the reaction of homophthalic anhydride with anthranilic acid under microwave irradiation provides an efficient route to isoquinolinone derivatives.[6] This method often leads to shorter reaction times and improved yields compared to conventional heating.[6]

Ultrasound-assisted synthesis has also been explored as a green alternative. A one-pot, two-step transformation involving a copper-catalyzed α-arylation of ketones with 2-iodobenzamide followed by an intramolecular C-N bond cyclization under ultrasound irradiation has been reported for the synthesis of isoquinolin-1(2H)-one derivatives.[6]

Workflow for Greener Synthesis of Isoquinolinones

Caption: Green synthetic approaches to the isoquinolinone scaffold.

Biological Activities and Therapeutic Applications

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities. This section will highlight some of the most significant therapeutic applications.

Anticancer Activity

A substantial body of research has focused on the development of 1,4-dihydro-3(2H)-isoquinolinone derivatives as anticancer agents.[3][7][8][9][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

One of the most successful applications of the 1,4-dihydro-3(2H)-isoquinolinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7][11] PARP enzymes, particularly PARP1, play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11][12]

In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, leading to cell death. This concept is known as "synthetic lethality."[12]

Several PARP inhibitors incorporating the isoquinolinone core have shown significant promise in clinical trials and have been approved for the treatment of various cancers, including ovarian and breast cancer.[7]

Signaling Pathway of PARP Inhibition

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Table 1: Anticancer Activity of Selected 1,4-Dihydro-3(2H)-isoquinolinone Derivatives

| Compound | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| B01002 | SKOV3 (Ovarian) | IAP | 7.65 | [11][13] |

| C26001 | SKOV3 (Ovarian) | IAP | 11.68 | [11][13] |

| GM-3-18 | Colo320 (Colon) | KRas | 0.9 - 10.7 | [8] |

| GM-3-121 | MCF-7 (Breast) | - | 0.43 | [8] |

| Compound 12 | Various | - | GI₅₀ (log) = -5.18 | [7] |

| Compound 17 | A549 (Lung) | Tubulin | 0.025 | [10] |

Beyond PARP inhibition, 1,4-dihydro-3(2H)-isoquinolinone derivatives have been shown to target other key cellular processes involved in cancer progression:

-

Inhibition of Apoptosis Proteins (IAPs): Certain derivatives have been found to downregulate IAPs, leading to the activation of caspases and subsequent apoptosis.[11][13]

-

Tubulin Polymerization Inhibition: Some compounds have demonstrated the ability to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

-

Kinase Inhibition: The isoquinolinone scaffold has been explored for the development of inhibitors of various kinases that are dysregulated in cancer.

Other Therapeutic Areas

The therapeutic potential of the 1,4-dihydro-3(2H)-isoquinolinone scaffold extends beyond oncology. Derivatives have been investigated for their activity as:

-

Anti-inflammatory agents

-

Antimicrobial agents

-

Neuroprotective agents

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel 1,4-dihydro-3(2H)-isoquinolinone derivatives is crucial for their development as therapeutic agents. A variety of in vitro assays are commonly employed to determine their efficacy.

In Vitro Anticancer Activity Screening

A standard workflow for evaluating the anticancer potential of new compounds involves a series of cell-based assays.

Workflow for In Vitro Anticancer Drug Screening

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Conclusion and Future Perspectives

The 1,4-dihydro-3(2H)-isoquinolinone scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous compounds with significant therapeutic potential, particularly in the field of oncology. The success of PARP inhibitors based on this scaffold is a testament to its value in drug discovery.

Future research in this area will likely focus on several key aspects:

-

Development of more selective inhibitors: Fine-tuning the substitution pattern of the isoquinolinone core to achieve greater selectivity for specific biological targets will be crucial to minimize off-target effects and improve the therapeutic index.

-

Exploration of novel therapeutic areas: While oncology has been a major focus, the diverse biological activities of isoquinolinone derivatives suggest that they may have applications in other disease areas, such as neurodegenerative and infectious diseases.

-

Application of novel synthetic methodologies: The continued development of green and efficient synthetic methods will be essential for the sustainable production of these valuable compounds.

References

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

-

recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

PARP1: Structural Insights and Pharmacological Targets for Inhibition. National Institutes of Health. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. MDPI. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

-

Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dovepress. [Link]

-

Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

-

Synthesis of 4Aryl1,4-dihydro-3(2 H )-isoquinolinones by Oxidative Cyclization of N -Benzylarylacetamides. ResearchGate. [Link]

-

A Small-Molecule Protein–Protein Interaction Inhibitor of PARP1 That Targets Its BRCT Domain. ResearchGate. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]

-

Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. PubMed. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents. ResearchGate. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. [Link]

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

-

Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. National Institutes of Health. [Link]

-

Bioassays for anticancer activities. PubMed. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Versatile Synthesis of Substituted Isoquinolines [ouci.dntb.gov.ua]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

The 1,4-Dihydro-3(2H)-isoquinolinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmacophore

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of various substituents, enabling interactions with a wide array of biological targets. This guide offers a comprehensive exploration of the diverse biological activities associated with this core, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in its evaluation. From potent enzyme inhibition in oncology to neuroprotection in degenerative diseases, the 1,4-dihydro-3(2H)-isoquinolinone core has proven to be a versatile and promising platform for the development of novel therapeutics.

I. Potent Inhibition of Poly(ADP-ribose) Polymerase (PARP): A Cornerstone in Cancer Therapy

Derivatives of the 1,4-dihydro-3(2H)-isoquinolinone scaffold have emerged as highly effective inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[1] This inhibitory action is a cornerstone of their application in oncology, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Mechanism of Action: Catalytic Inhibition and DNA Trapping

The primary mechanism of action involves the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2, at the NAD+ binding site. By occupying this site, the isoquinolinone derivatives prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death in cancer cells with compromised homologous recombination repair pathways.

Furthermore, some 1,4-dihydro-3(2H)-isoquinolinone-based PARP inhibitors exhibit a "DNA trapping" mechanism. This involves the stabilization of the PARP-DNA complex, effectively sequestering the enzyme on the DNA and creating a physical obstruction to DNA replication and transcription, further enhancing their cytotoxic effect.

Caption: Mechanism of PARP Inhibition by 1,4-Dihydro-3(2H)-isoquinolinone Derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors are significantly influenced by the nature of the substituents on the core structure. A study on a series of these compounds revealed key SAR insights.[1] For instance, compound 3l demonstrated potent inhibition of PARP1 with an IC50 of 156 nM and a two-fold selectivity towards PARP2 (IC50 = 70.1 nM).[1] Further optimization led to the development of a lead compound with nanomolar potency (PARP1/2 IC50 of 63.1/29.4 nM).[1] Notably, these compounds possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including lower molecular weight and lipophilicity compared to the clinically used PARP inhibitor, Olaparib.[1]

| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |

| 1a | 13 | 0.8 | 16.3 |

| 1b | 9.0 | 0.15 | 60.0 |

| 2 | 13.9 | 1.5 | 9.3 |

| 3l | 0.156 | 0.0701 | 2.2 |

| Lead Compound | 0.0631 | 0.0294 | 2.1 |

| Data sourced from[1] |

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of 1,4-dihydro-3(2H)-isoquinolinone derivatives against PARP enzymes.

Materials:

-

PARP Assay Buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2 and DTT)

-

Histone-coated 96-well plate

-

Recombinant human PARP1 or PARP2 enzyme

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in PARP assay buffer to the final desired concentrations.

-

Reaction Setup: To each well of the histone-coated plate, add the following in order:

-

PARP Assay Buffer

-

Test compound or vehicle control (DMSO)

-

Activated DNA

-

PARP enzyme (PARP1 or PARP2)

-

-

Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Broad-Spectrum Anticancer Activity

Beyond PARP inhibition, the 1,4-dihydro-3(2H)-isoquinolinone core has demonstrated a wide range of anticancer activities through various mechanisms, making it a privileged scaffold in oncology drug discovery.

A. Tubulin Polymerization Inhibition

Certain derivatives of 1,4-dihydro-3(2H)-isoquinolinone have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These agents disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.

Caption: Inhibition of Tubulin Polymerization by 1,4-Dihydro-3(2H)-isoquinolinone Derivatives.

B. Inhibition of KRas Signaling

The KRas protein is a key signaling molecule frequently mutated in various cancers, including colorectal cancer. Tetrahydroisoquinoline derivatives, a related class of compounds, have shown significant inhibitory activity against KRas.[2] While specific data on 1,4-dihydro-3(2H)-isoquinolinones targeting KRas is emerging, the structural similarities suggest this as a promising avenue for future research. Compound GM-3-18 , a tetrahydroisoquinoline derivative, exhibited potent KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across various colon cancer cell lines.[2]

C. Cytotoxic Activity Against Various Cancer Cell Lines

Derivatives of the isoquinolinone core have demonstrated broad cytotoxic effects against a range of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| GM-3-18 | HCT116 | Colon Cancer | 0.9 - 10.7 | [2] |

| Compound 12 | - | - | lg GI50 = -5.18 | [3] |

| Compound 3c | HCT-116 | Colon Cancer | 7.2 ± 0.5 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. Neuroprotective Potential in Degenerative Diseases

The 1,4-dihydro-3(2H)-isoquinolinone scaffold and its derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[5][6][7] Their mechanisms of action in this context are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Mechanisms of Neuroprotection

-

Antioxidant Activity: Some isoquinoline alkaloids can reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[5]

-

Anti-inflammatory Effects: These compounds can modulate neuroinflammatory pathways, which are implicated in the progression of many neurodegenerative diseases.

-

Anti-apoptotic Activity: By regulating key signaling pathways, certain derivatives can inhibit neuronal apoptosis.

-

Inhibition of Protein Aggregation: In the context of Alzheimer's disease, some isoquinoline derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides.

A study on the tetrahydroisoquinoline derivative HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) in a rat model of Parkinson's disease demonstrated a significant reduction in oxidative stress and normalization of chaperone-like activity.[8]

Experimental Models for Neuroprotection Studies

-

In Vitro Models:

-

SH-SY5Y Neuroblastoma Cells: A human cell line commonly used to model neuronal function and degeneration. They can be treated with neurotoxins like MPP+ (for Parkinson's models) or Aβ peptides (for Alzheimer's models) to induce cell death, and the protective effects of test compounds can be evaluated.[9]

-

Primary Neuronal Cultures: These provide a more physiologically relevant model for studying neuroprotection.

-

-

In Vivo Models:

-

MPTP-induced Mouse Model of Parkinson's Disease: Systemic administration of MPTP leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[7]

-

6-OHDA-induced Rat Model of Parkinson's Disease: Intracerebral injection of 6-hydroxydopamine also causes selective dopaminergic neuron loss.[10]

-

Transgenic Mouse Models of Alzheimer's Disease: Mice expressing human genes with mutations linked to familial Alzheimer's disease develop age-dependent Aβ plaques and cognitive deficits.

-

IV. Antimicrobial and Antifungal Activities

The 1,4-dihydro-3(2H)-isoquinolinone core has also been explored for its antimicrobial and antifungal properties, offering potential solutions to the growing challenge of drug-resistant pathogens.

Antifungal and Antioomycete Activity

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antioomycete activity against Pythium recalcitrans, a plant pathogen.[11][12] Compound I23 exhibited a potent EC50 value of 14 µM, outperforming the commercial fungicide hymexazol.[11][12] The proposed mechanism of action for these compounds is the disruption of the pathogen's biological membrane systems.[11][12]

Furthermore, other isoquinoline derivatives have demonstrated broad-spectrum antifungal activity. For example, compound 9f showed excellent efficacy against Alternaria solani, Alternaria alternata, and Physalospora piricola, with an EC50 of 3.651 mg/L against the latter.[13] Molecular docking studies suggest that these compounds may interact with succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[13]

Antibacterial Activity

While the primary focus has been on anticancer and neuroprotective activities, the broader class of isoquinoline alkaloids has a well-documented history of antibacterial effects.[14] The specific antibacterial mechanisms of 1,4-dihydro-3(2H)-isoquinolinone derivatives are an active area of investigation.

V. Synthesis of the 1,4-Dihydro-3(2H)-isoquinolinone Core

Several synthetic routes have been developed to access the 1,4-dihydro-3(2H)-isoquinolinone scaffold, allowing for the generation of diverse chemical libraries for biological screening.

Castagnoli-Cushman Reaction

A robust and flexible method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli-Cushman reaction. This three-component reaction utilizes a homophthalic anhydride, an aldehyde, and an amine to construct the core structure in a single step. This approach allows for the introduction of substituents at the N2, C3, and C4 positions.[11][12]

General Synthetic Procedure for 3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acids

The following is a general procedure based on the Castagnoli-Cushman reaction:

Materials:

-

Homophthalic anhydride

-

Aromatic aldehyde

-

Amine

-

Anhydrous solvent (e.g., toluene, xylene)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a dry round-bottom flask, add homophthalic anhydride, the aromatic aldehyde, the amine, and anhydrous sodium sulfate.

-

Add the anhydrous solvent and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration and wash with a suitable solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: General Synthetic Scheme for the 1,4-Dihydro-3(2H)-isoquinolinone Core.

Conclusion: A Scaffold with a Bright Future in Drug Discovery

The 1,4-dihydro-3(2H)-isoquinolinone core represents a truly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its utility as a potent PARP inhibitor has significant implications for cancer therapy, while its diverse anticancer mechanisms, including tubulin polymerization and potential KRas inhibition, highlight its versatility in oncology. Furthermore, the emerging neuroprotective and antimicrobial properties of its derivatives open up exciting new avenues for therapeutic development. The synthetic accessibility of this core, particularly through multicomponent reactions like the Castagnoli-Cushman reaction, allows for the rapid generation of diverse compound libraries for further exploration. As our understanding of the intricate biology of diseases deepens, the 1,4-dihydro-3(2H)-isoquinolinone scaffold is poised to remain a central focus of drug discovery efforts, with the potential to yield novel and effective treatments for a wide range of human ailments.

References

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New agents promote neuroprotection in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinolinone Core: A Journey from Coal Tar to Clinical Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone scaffold, a nitrogen-containing heterocyclic framework, stands as a privileged structure in the realm of medicinal chemistry and drug discovery. Its presence in a multitude of natural products with potent biological activities has long captured the attention of scientists. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of isoquinolinone compounds. It delves into their diverse therapeutic applications, with a particular focus on their role as anticancer agents, and offers a forward-looking perspective on the future of this remarkable chemical entity. For researchers and professionals in drug development, this document serves as a technical resource, elucidating the key milestones and methodologies that have shaped our understanding and utilization of the isoquinolinone core.

The Genesis of a Privileged Scaffold: Discovery and Early Synthetic Endeavors

The story of the isoquinolinone core begins with the discovery of its parent heterocycle, isoquinoline. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of its acid sulfate.[1][2] A more efficient extraction method was later developed by Weissgerber in 1914, which capitalized on the differential basicity of isoquinoline compared to its isomer, quinoline.[1][2]

While the isolation of isoquinoline laid the groundwork, the first synthesis of the isoquinolinone ring system is credited to Siegmund Gabriel and James Colman in 1900.[3][4] Their eponymous Gabriel-Colman rearrangement involves the base-induced ring expansion of a phthalimido ester.[4] This reaction, which requires an enolizable hydrogen on the group attached to the nitrogen, allows for the formation of a carbanion that subsequently closes the ring to form the substituted isoquinoline.[3][4] The Gabriel-Colman rearrangement was a pivotal discovery, providing the first route to this now crucial heterocyclic core and opening the door for the synthesis of a wide array of derivatives.[4][5]

Evolution of Synthetic Strategies for the Isoquinolinone Core

The synthesis of the isoquinolinone scaffold has evolved significantly from the early classical methods to modern, highly efficient catalytic strategies. This evolution has been driven by the need for greater structural diversity and improved reaction efficiency.

Classical Approaches

Beyond the Gabriel-Colman rearrangement, other classical methods have been employed for the synthesis of isoquinoline derivatives, which can be precursors to isoquinolinones. These include the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine amide, and the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6] While foundational, these methods often require harsh reaction conditions and offer limited substrate scope.

Modern Synthetic Methodologies

Recent years have witnessed a surge in the development of novel and more versatile methods for constructing the isoquinolinone core. Transition-metal catalysis, particularly using palladium and rhodium, has emerged as a powerful tool for the C-H activation and annulation of various starting materials to yield substituted isoquinolinones.[7] These methods are characterized by their high regioselectivity and functional group tolerance.

Microwave-assisted organic synthesis has also been applied to the production of isoquinolinones, often leading to significantly reduced reaction times and improved yields. Furthermore, a growing emphasis on green chemistry has spurred the development of more environmentally benign synthetic routes.

| Synthetic Method | Description | Advantages | Disadvantages |

| Gabriel-Colman Rearrangement | Base-induced ring expansion of phthalimido esters. | Historical significance, good yields for specific substrates. | Limited substrate scope, requires strong base. |

| Bischler-Napieralski Reaction | Cyclization of β-phenylethylamine amides. | Well-established, useful for 1-substituted dihydroisoquinolines. | Often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅). |

| Transition-Metal Catalyzed C-H Activation/Annulation | Direct functionalization of C-H bonds to form the heterocyclic ring. | High efficiency, regioselectivity, and functional group tolerance. | Can require expensive catalysts and ligands. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. | Requires specialized equipment. |

Detailed Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

The following is a general procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a common and versatile variant of the isoquinolinone core.

Reaction Scheme:

A representative experimental workflow for isoquinolinone synthesis.

Procedure:

-

To a solution of substituted benzoic acid (10 mmol) in CH₂Cl₂ (30 mL), add a few drops of DMF, followed by the slow addition of oxalyl chloride (1.7 mL, 20 mmol) at room temperature.

-

Stir the reaction mixture for 2 hours, and then concentrate under reduced pressure to obtain the crude acid chloride.

-

Dissolve methoxylamine hydrochloride (840 mg, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in a mixture of water (25 mL) and EtOAc (50 mL), and cool to 0 °C.

-

Add the crude acid chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for an additional 5 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the corresponding N-methoxybenzamide.

-

In a reaction vessel, combine the N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (10 mL).

-

Heat the reaction mixture at 85 °C for 4 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Biological Activities and Therapeutic Applications of Isoquinolinone Compounds

The isoquinolinone scaffold is a cornerstone in the development of a wide range of therapeutic agents, with applications spanning from anticancer to cardiovascular and beyond.

Anticancer Agents

The most profound impact of isoquinolinone-containing compounds has been in the field of oncology. Two prominent classes of anticancer drugs, PARP inhibitors and topoisomerase inhibitors, feature this privileged core.

PARP Inhibitors (e.g., Talazoparib):

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the repair of single-strand breaks.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient.[9] Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which, upon replication, are converted into toxic double-strand breaks.[10] The inability of the cancer cells to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[8] Talazoparib is a potent PARP inhibitor that not only blocks the catalytic activity of PARP but also traps the enzyme on DNA, further enhancing its cytotoxic effect.[10]

Simplified signaling pathway of PARP inhibitors.

Topoisomerase Inhibitors (e.g., Irinotecan):

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes.[11] They function by creating transient breaks in the DNA backbone.[12] Topoisomerase I inhibitors, such as irinotecan (a semi-synthetic derivative of camptothecin, which contains a related quinoline core, with some synthetic analogs featuring the isoquinoline scaffold), exert their anticancer activity by stabilizing the covalent complex between topoisomerase I and DNA.[11][12] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[11]

Simplified mechanism of action for Topoisomerase I inhibitors.

Other Therapeutic Areas

The therapeutic potential of isoquinolinone derivatives extends beyond oncology. Various compounds containing this scaffold have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal activity: Certain isoquinoline derivatives have shown efficacy against various bacterial and fungal strains.

-

Cardiovascular effects: Some isoquinolinones act as vasodilators and antihypertensive agents.

-

Neuroprotective effects: Research has indicated the potential of certain derivatives in protecting neuronal cells from damage.

Clinical Landscape

The clinical development of isoquinolinone-based drugs is an active area of research. Several compounds are currently in various phases of clinical trials for a range of indications, primarily in oncology.

| Drug | Mechanism of Action | Developer/Sponsor | Selected Clinical Trial Phase | Indication |

| Talazoparib | PARP Inhibitor | Pfizer | Phase III | Metastatic Breast Cancer with germline BRCA mutations[13] |

| Irinotecan | Topoisomerase I Inhibitor | Various | Phase III | Metastatic Colorectal Cancer[14] |

| AZD0901 | Claudin18.2-targeting ADC | AstraZeneca | Phase I/II | Advanced Solid Tumors[15] |

| Onivyde (irinotecan liposome injection) | Topoisomerase I Inhibitor | Ipsen | Phase I/II | Recurrent or Refractory Solid Tumors and Ewing Sarcoma[15] |

Future Perspectives and Conclusion

The journey of the isoquinolinone core, from its serendipitous discovery in coal tar to its rational design into life-saving medicines, is a testament to the power of chemical synthesis and medicinal chemistry. The continuous development of novel synthetic methodologies is enabling the creation of increasingly complex and diverse isoquinolinone libraries, providing a rich source for future drug discovery efforts.

The success of PARP and topoisomerase inhibitors has solidified the importance of the isoquinolinone scaffold in oncology. Future research will likely focus on developing next-generation inhibitors with improved selectivity and reduced off-target effects, as well as exploring their efficacy in combination with other therapeutic modalities such as immunotherapy.

Beyond cancer, the diverse biological activities of isoquinolinone derivatives suggest a vast and underexplored therapeutic potential in other disease areas. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly unveil new opportunities for the development of novel drugs for a wide range of human ailments. The isoquinolinone core, with its rich history and promising future, will undoubtedly remain a focal point of innovation in the field of drug discovery for years to come.

References

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

-

Frontiers in Oncology. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

Wikipedia. (2024). Isoquinoline. [Link]

-

National Cancer Institute. (2024). Clinical Trials Using Irinotecan Hydrochloride. [Link]

-

Frontiers in Pharmacology. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. [Link]

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

-

National Cancer Institute. (2024). Clinical Trials Using Talazoparib. [Link]

-

National Cancer Institute. (2024). Clinical Trials Using Irinotecan Sucrosofate. [Link]

-

ClinicalTrials.gov. (2022). A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study). [Link]

-

American Association for Cancer Research. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. [Link]

-

SlideShare. (n.d.). Gabriel colman rearrgment. [Link]

-

Wikipedia. (2024). Gabriel–Colman rearrangement. [Link]

-

ClinicalTrials.eu. (2024). Irinotecan – Application in Therapy and Current Clinical Research. [Link]

-

Semantic Scholar. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. [Link]

-

PubMed. (1998). A phase III study of irinotecan (CPT-11) versus best supportive care in patients with metastatic colorectal cancer who have failed 5-fluorouracil therapy. V301 Study Group. [Link]

-

ClinicalTrials.gov. (2024). Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. [Link]

-

CancerNetwork. (1997). Irinotecan Benefits Seen in Three US Trials. [Link]

-

National Center for Biotechnology Information. (2013). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. [Link]

-

CenterWatch. (2024). Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. [Link]

-

Wikiwand. (n.d.). Gabriel–Colman rearrangement. [Link]

-

The Journal of Organic Chemistry. (1981). Mechanism of the Gabriel—Colman Rearrangement. [Link]

-

EBSCO. (n.d.). Topoisomerase inhibitors | Research Starters. [Link]

-

ResearchGate. (2023). Synthesis of isoquinolin‐1(2H)‐ones by Li et al. [Link]

-

National Center for Biotechnology Information. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. [Link]

-

Wikipedia. (2024). Topoisomerase inhibitor. [Link]

-

Semantic Scholar. (1998). Mechanism of action of DNA topoisomerase inhibitors. [Link]

-

Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Organic Chemistry Portal. (2024). Isoquinoline synthesis. [Link]

-

MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]

-

ResearchGate. (2016). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Gabriel colman rearrgment | PPTX [slideshare.net]

- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 10. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 12. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A phase III study of irinotecan (CPT-11) versus best supportive care in patients with metastatic colorectal cancer who have failed 5-fluorouracil therapy. V301 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

1,4-Dihydro-3(2H)-isoquinolinone: A Privileged Scaffold for Bioactive Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydro-3(2H)-isoquinolinone core is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the precise orientation of substituents to interact with biological targets. This inherent versatility has established it as a "privileged scaffold," a molecular framework that can bind to diverse receptors and enzymes with high affinity, leading to a wide spectrum of pharmacological activities.[1][2][3] Derivatives have been developed as potent inhibitors of crucial enzymes, modulators of receptors, and as agents against various pathogens, demonstrating its broad therapeutic potential.[1][2][4]

This guide provides a technical overview of the synthesis, biological activities, and therapeutic applications of 1,4-dihydro-3(2H)-isoquinolinone derivatives, offering field-proven insights for professionals in drug discovery and development.

Strategic Synthesis of the Isoquinolinone Core

The construction of the 1,4-dihydro-3(2H)-isoquinolinone scaffold can be achieved through various synthetic routes. The choice of methodology is often dictated by the desired substitution pattern, scalability, and stereochemical control.

Key Synthetic Approaches:

-

Castagnoli–Cushman Reaction (CCR): This is a highly efficient multicomponent reaction involving the condensation of a homophthalic anhydride with an imine (pre-formed or generated in situ from an aldehyde and an amine).[5] The primary advantage of the CCR is its operational simplicity and ability to generate molecular diversity in a single step, often with high diastereoselectivity. This makes it particularly attractive for creating libraries of analogs for structure-activity relationship (SAR) studies.[5][6]

-

Intramolecular Cyclization Methods: Several strategies rely on the cyclization of a pre-functionalized precursor. A common approach involves the Curtius rearrangement of a styryl isocyanate, which undergoes thermal cyclization to form the isoquinolinone ring.[7] Another route is the intramolecular Friedel-Crafts-type acylation of N-phenethyl carbamates. These methods offer good control over the substitution on the aromatic ring.[3]

-

Oxidation of Tetrahydroisoquinolines: N-substituted 1,2,3,4-tetrahydroisoquinolines can be selectively oxidized at the C-3 position to yield the corresponding 1,4-dihydro-3(2H)-isoquinolinone. Visible-light-induced photocatalysis using organocatalysts like Eosin Y and oxygen as a green oxidant represents a modern, mild, and efficient approach.[2]

-

Palladium-Catalyzed Carbonylative Heck Reaction: This advanced method allows for the enantioselective synthesis of derivatives bearing a quaternary center at the C-4 position. By using formate esters as a carbon monoxide source, this reaction provides a powerful tool for creating complex, chiral molecules.[3]

General Synthetic Workflow: Castagnoli-Cushman Reaction

The following diagram illustrates the general workflow for synthesizing 1,4-dihydro-3(2H)-isoquinolinone derivatives via the Castagnoli-Cushman reaction, a cornerstone for building libraries of these compounds.

Caption: Workflow for the Castagnoli-Cushman Synthesis.

Diverse Biological Activities and Therapeutic Targets

The true value of the 1,4-dihydro-3(2H)-isoquinolinone scaffold lies in the vast array of biological activities its derivatives exhibit. By modifying substituents at the N-2, C-1, and C-4 positions, medicinal chemists can fine-tune the pharmacological profile to target specific diseases.

PARP Inhibition: A Cornerstone in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[8] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway is deficient. Inhibiting PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Several 1,4-dihydro-3(2H)-isoquinolinone derivatives have been identified as potent PARP inhibitors.[9] For instance, the derivative PD128763 (3,4-dihydro-5-methyl-1(2H)-isoquinolinone) has been shown to protect pancreatic β-cells from DNA damage-induced cell death by specifically inhibiting PARP.[9] This activity was observed at concentrations 100 times lower than that required for nicotinamide, a known PARP inhibitor, highlighting the potency of the isoquinolinone core.[9]

Caption: Mechanism of PARP inhibitors in BRCA-deficient cells.

| Compound | Target | Activity | Significance |

| PD128763 | PARP | Potent inhibitor | Protects against DNA damage-induced cell death in pancreatic islets[9] |

| YHP-836 | PARP1/2 | IC50 = 6.3 nM (PARP1), 3.6 nM (PARP2) | Novel inhibitor with in vivo antitumor activity in BRCA-mutated models[8] |

| Olaparib Analogues | PARP1 | Potent inhibition | Conjugates developed to overcome multidrug resistance in cancer[10] |

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The isoquinolinone scaffold has been successfully utilized to develop inhibitors for various kinases.

-

DHFR and CDK2 Inhibition: Novel tetrahydroisoquinoline derivatives have shown potent inhibitory activity against Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are validated targets in oncology.[11][12] Certain synthesized compounds exhibited strong anticancer activity against lung (A549) and breast (MCF7) cancer cell lines.[11][13]

-

Receptor Tyrosine Kinases (RTKs): The broader isoquinoline class, which shares structural similarities, has been foundational in developing RTK inhibitors like Sunitinib, which targets VEGFR and PDGFR. This suggests a strong potential for 1,4-dihydro-3(2H)-isoquinolinone derivatives in anti-angiogenic therapy.[14]

Antioomycete and Antimicrobial Activity

Beyond human cell targets, these derivatives have shown promise in agricultural applications. A study investigating their effect on plant pathogens found significant antioomycete activity.[5][6]

-

Activity against Pythium recalcitrans: A series of 59 derivatives were synthesized using the Castagnoli-Cushman reaction. Compound I23 (2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) showed the highest potency against the oomycete P. recalcitrans.[5][6]

| Compound | Target Organism | EC50 Value | Noteworthy Finding |

| I23 | Pythium recalcitrans | 14 µM | More potent than the commercial agent hymexazol (37.7 µM)[5][6] |

The proposed mechanism of action for these compounds is the disruption of the pathogen's biological membrane systems.[5][6] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies revealed that the presence of a carboxyl group at the C-4 position is crucial for this activity.[5]

Diverse CNS and Other Activities

The structural versatility of the scaffold has led to the discovery of compounds with a wide range of other biological effects:[1]

-

CNS Receptor Ligands: Modulators of serotonin 5-HT1A receptors and metabotropic glutamate receptor 7 (mGluR7).

-

Enzyme Inhibitors: Inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1), relevant to Alzheimer's disease.

-

Protein-Protein Interaction Inhibitors: Blockers of the oncogenic p53-MDM2 interaction.

-

Rho-Kinase Inhibition: Derivatives have been developed as Rho-kinase inhibitors for potential use in treating hypertension and other cardiovascular diseases.[15]

-

Spasmolytic Activity: Certain 1,3-disubstituted dihydroisoquinolines have shown smooth muscle relaxant properties, similar to papaverine.[16]

Experimental Protocol: General Procedure for a Cytotoxicity Assay (MTT Assay)

To assess the anticancer potential of newly synthesized 1,4-dihydro-3(2H)-isoquinolinone derivatives, a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard. This protocol validates the biological activity by quantifying metabolically active cells.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF7 breast cancer cells).

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Test compound (dissolved in DMSO to create a stock solution).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells from a sub-confluent culture flask.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value.

-

Conclusion and Future Perspectives

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the ability to precisely decorate its core, has enabled the discovery of potent and selective modulators for a wide range of biological targets, from enzymes like PARP and kinases to pathogens.

The future of this scaffold remains bright. Key areas for future exploration include:

-

Expanding Target Space: Applying this scaffold to novel and challenging biological targets, such as epigenetic enzymes or components of the ubiquitin-proteasome system.

-

Scaffold Hopping and Bioisosteric Replacement: Creating novel analogs by replacing parts of the isoquinolinone core to improve properties like solubility, metabolic stability, and cell permeability.

-

Development of Covalent Inhibitors: Incorporating reactive "warheads" to achieve irreversible inhibition of specific targets, which can lead to prolonged duration of action and increased potency.

As drug discovery continues to evolve, the strategic application of proven scaffolds like 1,4-dihydro-3(2H)-isoquinolinone will remain a cornerstone for developing the next generation of therapeutic agents.

References

-

New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives. ResearchGate. Available from: [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available from: [Link]

-

Heller, B., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetologia. Available from: [Link]

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. Available from: [Link]

-

Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. ResearchGate. Available from: [Link]

-

Krasavin, M., et al. (2019). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Bioactive compounds containing the dihydroisoquinolone moiety. ResearchGate. Available from: [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

-

Ivanov, I., et al. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available from: [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available from: [Link]

-

Cui, W., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal Research Reviews. Available from: [Link]

-

Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ResearchGate. Available from: [Link]

-

Hawash, M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

Hrishteva, V., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules. Available from: [Link]

- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. Google Patents.

- Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. Google Patents.

-

Cui, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews. Available from: [Link]

-

Zhang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology. Available from: [Link]

-

Wozniak, K., et al. (2021). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Molecules. Available from: [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant prop. ResearchGate. Available from: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Tw-s-sci. Available from: [Link]

-

Hawash, M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. Available from: [Link]

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. R Discovery. Available from: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. OUCI. Available from: [Link]

Sources

- 1. Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 9. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance [mdpi.com]

- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 15. HK1140201B - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dihydro-3(2H)-isoquinolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of 1,4-Dihydro-3(2H)-isoquinolinone, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to not only present the core data but also to instill a deeper understanding of the "why" behind the spectral features. This document is structured to empower researchers to confidently identify and characterize this molecule, ensuring the integrity of their work.

The structural elucidation of a molecule is the bedrock of chemical and pharmaceutical research. In this context, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely data acquisition tools but are the language we use to converse with molecules. For a compound like 1,4-dihydro-3(2H)-isoquinolinone, understanding its unique spectral signature is paramount for its application in drug discovery and development.

This guide is designed to be a self-validating system. Each piece of data is presented with a corresponding experimental protocol and a detailed interpretation, grounded in established spectroscopic principles. This approach ensures that the information is not just consumed, but understood and can be reliably applied in a laboratory setting.

Molecular Structure and Spectroscopic Overview

Before delving into the specifics of each spectroscopic technique, it is essential to visualize the molecule at the heart of our discussion.

Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol CAS Number: 24331-94-0[1][2]

Caption: Chemical structure of 1,4-Dihydro-3(2H)-isoquinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for 1,4-Dihydro-3(2H)-isoquinolinone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~6.80 | Broad Singlet | 1H | NH |

| ~4.40 | Singlet | 2H | CH₂ (C-1) |

| ~3.60 | Singlet | 2H | CH₂ (C-4) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.